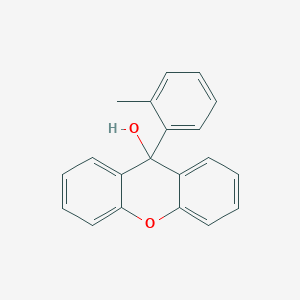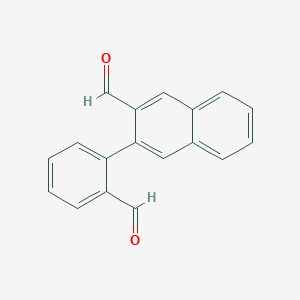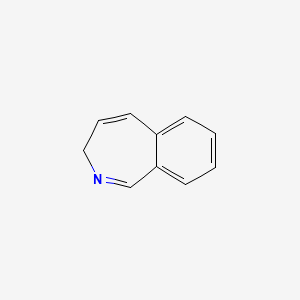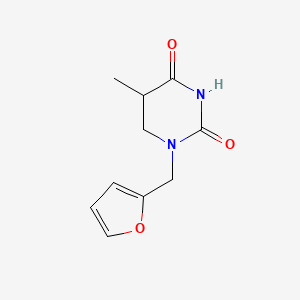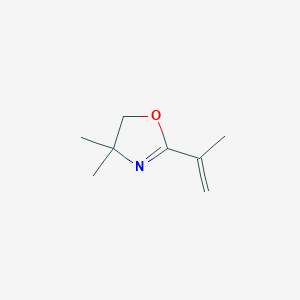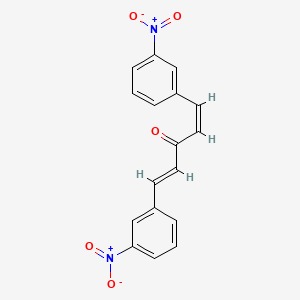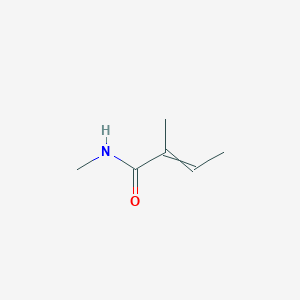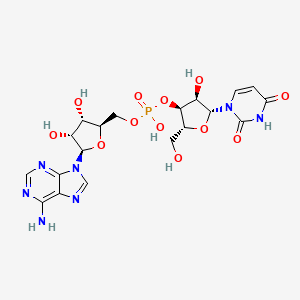
Uridylyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridylyladenosine is a nucleotide analog that consists of uridine and adenosine linked by a phosphodiester bond. This compound is of significant interest in biochemical research due to its role in various cellular processes, including RNA editing and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Hydroxide ions, aqueous conditions.
Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .
Aplicaciones Científicas De Investigación
Uridylyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotide analogs.
Biology: Plays a role in RNA editing and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Mecanismo De Acción
Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparación Con Compuestos Similares
Uridine: A nucleoside that forms the basis of uridylyladenosine.
Adenosine: Another nucleoside that is part of the this compound structure.
Cytidylyladenosine: A similar compound where cytidine replaces uridine.
Uniqueness: this compound is unique due to its specific role in RNA editing and its ability to act as a substrate for terminal uridylyl transferases. This makes it particularly valuable in studies of RNA metabolism and gene regulation .
Propiedades
Número CAS |
3256-24-4 |
|---|---|
Fórmula molecular |
C19H24N7O12P |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clave InChI |
SWTWQWKNQDDGCS-KPKSGTNCSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

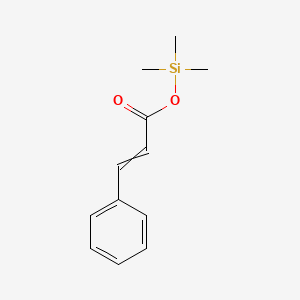
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
